

An In-depth Technical Guide to 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-2-nitrophenol

Cat. No.: B105146

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, safety information, and biological significance of **5-Methoxy-2-nitrophenol**. Detailed experimental protocols for its synthesis, purification, and analysis are included, alongside a discussion of its role in plant defense signaling.

Chemical and Physical Properties

5-Methoxy-2-nitrophenol is a nitroaromatic compound with the molecular formula C₇H₇NO₄. [1] It is a yellow crystalline powder or solid.[2] This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of conformationally constrained spirocycles and phenylsulfonyl aminophenoxybenzoates, which have applications as CCR1 and EP1 receptor antagonists, respectively.[2]

Table 1: Physicochemical Properties of 5-Methoxy-2-nitrophenol

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₄	[1]
Molecular Weight	169.13 g/mol	[1]
Appearance	Yellow crystals or powder	[2]
Melting Point	92-94 °C	[2]
Boiling Point	298.4 °C (estimated)	[2]
Density	1.367 g/cm ³ (estimated)	[2]
pKa	6.95 ± 0.13 (Predicted)	[2]
Solubility	Slightly soluble in chloroform and methanol.	[2]
CAS Number	704-14-3	[1]

Spectral Data

The structural identification of **5-Methoxy-2-nitrophenol** is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Spectral Data for 5-Methoxy-2-nitrophenol

Technique	Key Peaks/Signals	Reference
¹ H NMR	Spectra available, specific shifts depend on solvent.	[3]
¹³ C NMR	Spectra available, specific shifts depend on solvent.	
Infrared (IR)	Asymmetric N-O stretch: ~1550-1475 cm ⁻¹ Symmetric N-O stretch: ~1360-1290 cm ⁻¹	[4]

Safety and Handling

5-Methoxy-2-nitrophenol is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin irritation and serious eye damage, and may cause respiratory irritation.[5]

Table 3: GHS Hazard Information for 5-Methoxy-2-nitrophenol

Hazard Class	Hazard Statement
Skin Irritation	H315: Causes skin irritation
Eye Damage	H318: Causes serious eye damage
Specific Target Organ Toxicity	H335: May cause respiratory irritation
Acute Toxicity (Oral)	H302: Harmful if swallowed
Acute Toxicity (Dermal)	H312: Harmful in contact with skin
Acute Toxicity (Inhalation)	H332: Harmful if inhaled

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
- P302+P352: IF ON SKIN: Wash with soap and water.[5]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols

Synthesis of 5-Methoxy-2-nitrophenol

A plausible synthesis route for **5-Methoxy-2-nitrophenol** involves the diazotization of 5-methoxy-2-nitroaniline, followed by hydrolysis. This method is adapted from the synthesis of

related nitrophenols.

Materials:

- 5-Methoxy-2-nitroaniline
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2)
- Water (H_2O)
- Ice

Procedure:

- **Diazotization:**
 - In a beaker, dissolve a pre-weighed amount of 5-methoxy-2-nitroaniline in a cold mixture of concentrated sulfuric acid and water with stirring.
 - Cool the mixture in an ice bath and add crushed ice to maintain a low temperature.
 - Slowly add a solution of sodium nitrite in water dropwise while keeping the temperature below 5 °C.
 - Continue stirring for 30 minutes after the addition is complete. A positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of diazotization.
- **Hydrolysis:**
 - In a separate flask, prepare a boiling solution of dilute sulfuric acid.
 - Add the cold diazonium salt solution slowly and carefully to the boiling acid solution. Vigorous evolution of nitrogen gas will occur.

- After the addition is complete, continue boiling for an additional 30 minutes to ensure complete hydrolysis.
- Isolation and Purification:
 - Cool the reaction mixture to room temperature, which should cause the crude **5-Methoxy-2-nitrophenol** to precipitate.
 - Collect the solid product by vacuum filtration and wash it with cold water.
 - The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Purification by Recrystallization

Materials:

- Crude **5-Methoxy-2-nitrophenol**
- Ethanol (or other suitable solvent)
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter paper

Procedure:

- Dissolution: Place the crude **5-Methoxy-2-nitrophenol** in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.
- Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
- Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
- Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.
- Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Analysis

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **5-Methoxy-2-nitrophenol** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

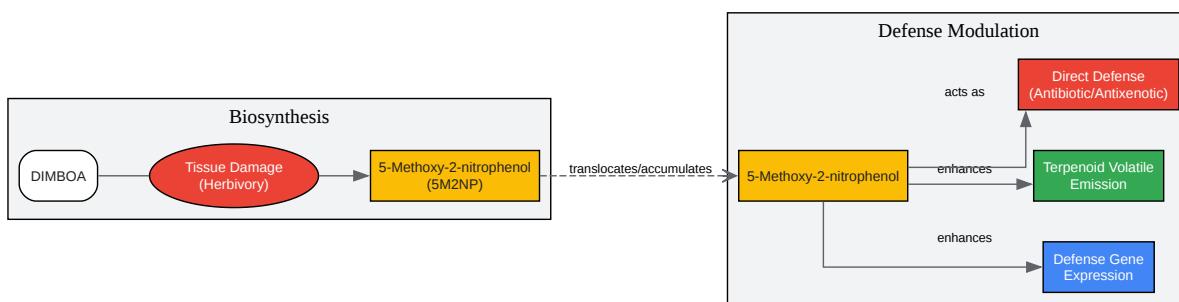
Data Acquisition:

- Place the NMR tube in the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum according to the instrument's standard procedures.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.[\[6\]](#)
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[\[6\]](#)

Data Acquisition:

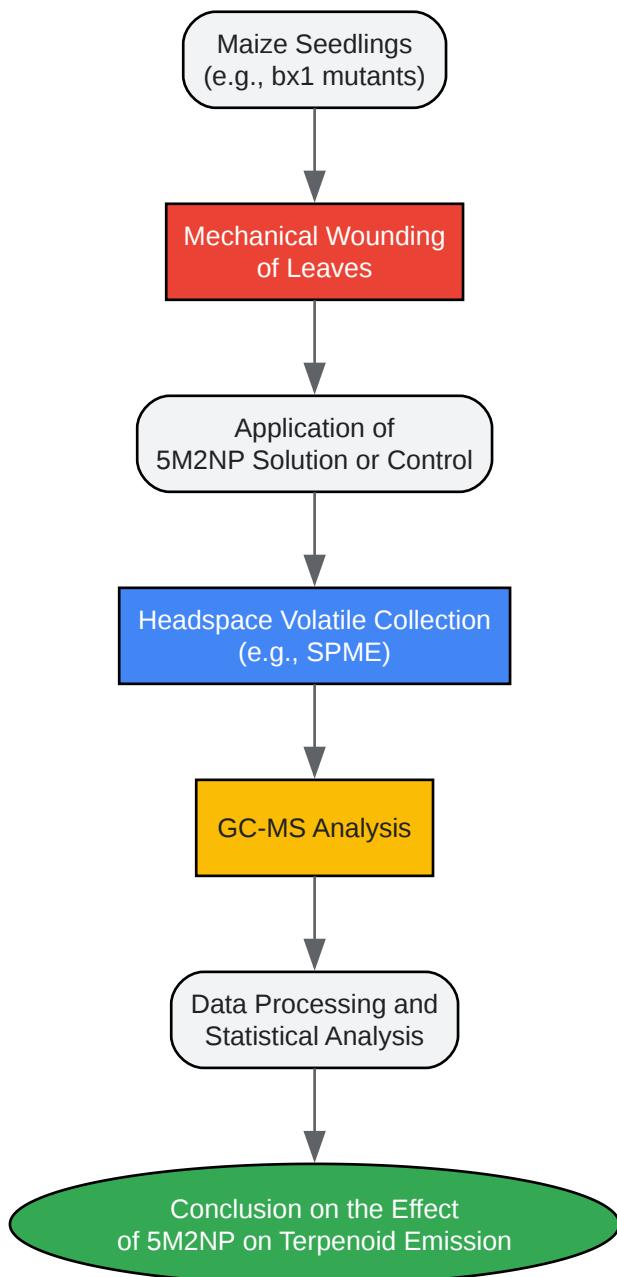

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
- The characteristic absorption bands for the nitro group are expected in the regions of 1550-1475 cm^{-1} (asymmetric stretch) and 1360-1290 cm^{-1} (symmetric stretch).[4]

Biological Role and Signaling Pathway

Recent research has identified **5-Methoxy-2-nitrophenol** as a breakdown product of the benzoxazinoid DIMBOA in maize (*Zea mays*).[7][8] This compound plays a dual role in the plant's defense against herbivores, acting as both a direct defense compound and a modulator of defense responses.[7][8]

Upon tissue damage, such as from herbivory, DIMBOA is released and subsequently breaks down to form **5-Methoxy-2-nitrophenol**.[7] This compound has been shown to enhance the wound-induced expression of defense-related genes and the emission of volatile terpenoids, which can act as indirect defenses by attracting natural enemies of the herbivores.[7]

Diagram 1: Biosynthesis and Action of 5-Methoxy-2-nitrophenol in Maize Defense



[Click to download full resolution via product page](#)

Caption: Biosynthesis of 5M2NP from DIMBOA upon tissue damage and its subsequent role in maize defense.

Experimental Workflow: Analysis of Wound-Induced Terpenoid Emission

The following diagram outlines a typical workflow for investigating the effect of **5-Methoxy-2-nitrophenol** on wound-induced volatile emissions in maize.

[Click to download full resolution via product page](#)

Caption: Workflow for analyzing the effect of 5M2NP on maize volatile emissions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-METHOXY-2-NITROPHENOL Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methoxy-2-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105146#what-are-the-properties-of-5-methoxy-2-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com